Etorphine-hci

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

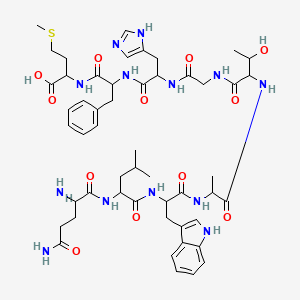

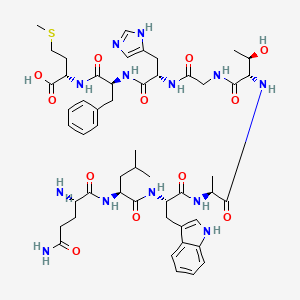

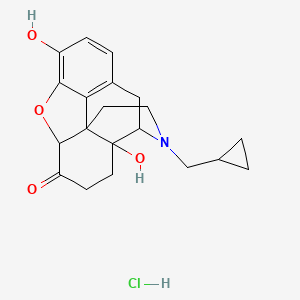

Etorphine hydrochloride is a semi-synthetic opioid known for its extremely high potency, approximately 1,000 to 3,000 times that of morphine . It was first synthesized in 1960 from oripavine, a compound found in certain poppy plants . Etorphine hydrochloride is primarily used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses due to its rapid onset and high efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Etorphine hydrochloride is synthesized from thebaine, an alkaloid found in the opium poppy . The synthesis involves several steps, including the oxidation of thebaine to form an intermediate compound, followed by a series of chemical reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of etorphine hydrochloride follows a similar synthetic route but on a larger scale. The process is carefully monitored to maintain the purity and potency of the final product. The use of advanced chemical reactors and purification techniques ensures that the compound meets the stringent requirements for veterinary use .

Análisis De Reacciones Químicas

Types of Reactions: Etorphine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions:

Substitution: Various nucleophiles are used to introduce functional groups into the molecule, enhancing its pharmacological properties.

Major Products Formed: The primary product formed from these reactions is etorphine hydrochloride, which is then purified and formulated for veterinary use .

Aplicaciones Científicas De Investigación

Etorphine hydrochloride has several scientific research applications:

Mecanismo De Acción

Etorphine hydrochloride exerts its effects by binding to mu, delta, and kappa opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesia and sedation . The compound also has a weak affinity for the nociceptin/orphanin FQ receptor, which may contribute to its overall pharmacological profile .

Comparación Con Compuestos Similares

Morphine: A naturally occurring opioid with significantly lower potency compared to etorphine hydrochloride.

Fentanyl: A synthetic opioid with high potency, used in both human and veterinary medicine.

Uniqueness of Etorphine Hydrochloride: Etorphine hydrochloride’s extreme potency and rapid onset make it uniquely suited for immobilizing large animals, a niche application not commonly addressed by other opioids . Its ability to quickly induce sedation and analgesia, combined with the availability of specific antagonists like diprenorphine, ensures its continued use in veterinary practice .

Propiedades

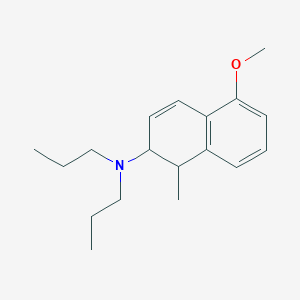

Fórmula molecular |

C25H34ClNO4 |

|---|---|

Peso molecular |

448.0 g/mol |

Nombre IUPAC |

19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |

InChI |

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H |

Clave InChI |

JNHPUZURWFYYHW-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)

![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)

![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)

![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)